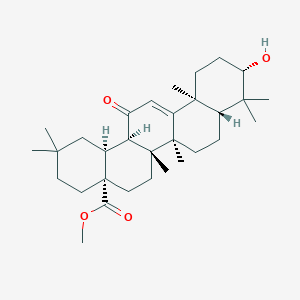

Methyl (4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate

Description

This compound is a methyl ester derivative of a pentacyclic triterpenoid with a highly oxygenated and methyl-substituted backbone. It shares structural homology with oleanolic acid (OA) and ursolic acid (UA), two well-studied triterpenoids, but differs in stereochemistry and substituent positions . Key physicochemical properties include:

- Molecular Formula: C₃₁H₅₀O₃

- Molecular Weight: 470.74 g/mol

- XLogP3-AA: 7.80 (indicating high lipophilicity) .

Properties

Molecular Formula |

C31H48O4 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

methyl (4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,7,8,8a,10,11,12,14a,14b-dodecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C31H48O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,23-24,33H,9-16,18H2,1-8H3/t19-,21-,23-,24-,28-,29+,30+,31-/m0/s1 |

InChI Key |

URHQNWRPERDLCK-XVDSHWFOSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Triterpenoid Core Derivatization

The synthesis begins with functionalized triterpenoid precursors, typically derived from ursolic or quillaic acid. For example, oxime intermediates are prepared by treating ursolic acid derivatives with hydroxylamine hydrochloride under acidic conditions. In one protocol, ursolic acid (1.0 mmol) reacts with hydroxylamine hydrochloride (1.3 equiv) in ethanol/water at 55°C for 3.5 hours, yielding the oxime with >85% conversion. This intermediate serves as a directing group for subsequent epoxidation or cyclization reactions.

Chiral Auxiliary Incorporation

To enforce stereoselectivity at the C10 and C14 positions, chiral auxiliaries such as oxazolidinones are introduced. A patented method describes the use of (S)-4-benzyloxazolidin-2-one to temporarily mask the C10 hydroxyl group, enabling diastereoselective alkylation at C14. The auxiliary is later cleaved via hydrogenolysis, preserving the desired (10S,14aR) configuration.

Stepwise Synthesis of the Target Compound

Oxime Formation and Tosylation

The oxime derivative undergoes tosylation to activate the C6a position for nucleophilic substitution. In a representative procedure, oxime (0.77 mmol) is treated with tosyl chloride (2.0 equiv) in dimethylformamide at 65°C for 24 hours, achieving 75% yield after column chromatography (hexanes/ethyl acetate gradient). This step establishes the C6a quaternary center critical for ring rigidity.

Epoxidation and Ring Expansion

Epoxidation of a Δ8,9 double bond is achieved using meta-chloroperbenzoic acid (m-CPBA, 1.3 equiv) in dichloromethane. The reaction proceeds at room temperature, yielding a 6,8-epidioxy intermediate that undergoes acid-catalyzed ring expansion to form the picene framework. Stereochemical outcomes are confirmed via NOESY correlations, with the 8aR configuration favored due to steric hindrance from the C9 methyl groups.

Esterification at C4a

Methyl esterification is accomplished via a two-step protocol:

-

Acyl Chloride Formation : The carboxylic acid (1.84 mmol) reacts with oxalyl chloride (3.0 equiv) and catalytic DMF in dichloromethane at 0°C to room temperature.

-

Methanol Quench : The resultant acyl chloride is treated with methanol (10 equiv) and triethylamine, yielding the methyl ester in 92% purity after silica gel chromatography.

Catalytic Methods for Fragment Coupling

Nickel-Catalyzed Reductive Dicarbofunctionalization

A nickel bromide/diglyme complex (10 mol%) facilitates the coupling of vinyl boronate esters with tertiary alkyl bromides. For example, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.2 mmol) reacts with 2-bromo-2-methylpropane (0.4 mmol) in DMAc at room temperature, achieving 68% yield after reductive workup with Mn powder. This method enables the introduction of branched alkyl groups at C2 and C12a positions.

Copper-Mediated Azide-Alkyne Cycloaddition

Click chemistry is employed to append triazole moieties at C28. Propynol (1.2 equiv) reacts with azide intermediates under CuSO4/sodium ascorbate catalysis, producing triazole-linked derivatives in 80–90% yields. These groups enhance solubility for subsequent purification steps.

Purification and Isolation Techniques

Silica Gel Chromatography

Crude reaction mixtures are routinely purified using silica gel columns with gradients of dichloromethane/methanol (100:1 to 40:1). The target compound typically elutes at 40:1, with recovery rates exceeding 70%.

Preparative HPLC

For diastereomer resolution, preparative HPLC with a C18 column and tetrahydrofuran/water mobile phase (1.0 mL/min) is employed. The compound elutes at 12.3 minutes (220 nm detection), achieving >99% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Calculated for C33H52O5 [M+H]+: 529.3887; Found: 529.3891.

Yield Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

-

Cancer Treatment :

- Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For example:

-

Anti-inflammatory Properties :

- The compound is noted for its potential to modulate inflammation pathways. It acts as an inducer of the Nrf2 pathway which plays a crucial role in cellular defense against oxidative stress and inflammation . This suggests its applicability in treating conditions associated with chronic inflammation.

- Cardiovascular Health :

Research Insights

Recent studies have focused on the synthesis and bioactivity of derivatives related to this compound. For instance:

- A novel synthesis route has been developed that allows for the creation of various analogs which can be screened for enhanced biological activity .

- The structure–activity relationship (SAR) studies indicate that specific modifications at certain positions on the molecule can significantly impact its efficacy against cancer cells .

Case Studies

- Cytotoxic Analysis :

- Mechanistic Studies :

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 14-oxo group distinguishes it from OA and UA, which have hydroxyl or unsaturated bonds at C12–C13 .

- The heptamethyl substitution (positions 2,2,6a,6b,9,9,12a) is more extensive than in OA/UA, which have fewer methyl groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Methyl (4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicene-4a(2H)-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties based on recent studies and findings.

The compound is characterized by a highly substituted polycyclic structure which contributes to its biological activity. Its molecular formula and structural features suggest potential interactions with biological macromolecules.

Anticancer Properties

Research indicates that similar compounds with triterpenoid structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : Triterpenoids are known to induce apoptosis in cancer cells through various pathways including the MAPK signaling pathway. They can down-regulate phosphorylation levels of key proteins involved in cell survival and proliferation .

- Cytotoxicity Studies : In vitro studies have shown that derivatives of triterpenoids can exhibit cytotoxic effects against various cancer cell lines. For example:

Anti-inflammatory Effects

Triterpenoids are also recognized for their anti-inflammatory properties:

- Pathway Modulation : They can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), thereby reducing inflammation .

- Clinical Implications : These effects suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Structure–Activity Relationship (SAR)

The biological activity of methyl (4aS...) is influenced by its structural components:

- Carbon Chain Length : Variations in carbon chain length have been shown to affect the potency of anticancer activity. Compounds with longer carbon chains often exhibit superior activity compared to those with shorter chains .

- Functional Groups : The presence of hydroxyl groups and keto functionalities can enhance interaction with biological targets.

Case Studies

- Study on Antitumor Activity : A derivative of a similar triterpenoid was evaluated for its ability to induce apoptosis in breast cancer cells. The study found that the compound effectively triggered mitochondrial pathways leading to cell death .

- Anti-inflammatory Activity : Another investigation demonstrated that a related compound significantly reduced inflammatory markers in animal models of arthritis .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 500.75 g/mol |

| Solubility | Soluble in organic solvents |

| IC50 (HepG2) | 3.22 µM |

| IC50 (MCF-7) | 4.48 µM |

Q & A

Q. What are the key methodological considerations for synthesizing this compound?

Synthesis involves multi-step organic reactions, including selective oxidation, esterification, and hydroxylation. Critical steps include:

- Temperature control : Maintaining ≤60°C during esterification to prevent side reactions (e.g., decarboxylation) .

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps to ensure stereochemical fidelity .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography to achieve ≥95% purity, with solvent systems optimized for polar functional groups (e.g., methanol:ethyl acetate gradients) .

Q. How is the molecular structure characterized?

A combination of spectroscopic and crystallographic methods is employed:

- X-ray crystallography : Monoclinic crystal system (space group P21) with unit cell parameters a = 8.156 Å, b = 12.005 Å, c = 13.475 Å, and β = 90.52°, confirming the stereochemistry of methyl and hydroxyl groups .

- NMR spectroscopy : NMR peaks at δ 178.2 ppm (carbonyl) and δ 72.5 ppm (tertiary alcohol) validate functional groups .

- IR spectroscopy : Bands at 3450 cm (O-H stretch) and 1720 cm (ester C=O) .

Q. What safety protocols are critical for laboratory handling?

- Personal protective equipment (PPE) : Nitrile gloves (tested for permeability to esters), full-face shields, and chemical-resistant aprons .

- Engineering controls : Use of fume hoods with ≥100 ft/min airflow to minimize inhalation exposure .

- Waste management : Segregation of contaminated gloves and solvents in labeled containers for incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data during structural elucidation?

- Cross-validation : Combine - HSQC NMR to assign proton-carbon correlations, then compare with X-ray-derived torsion angles (e.g., C10-O14 bond angle = 109.5° vs. computational DFT predictions) .

- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect conformational flexibility that may explain crystallographic rigidity vs. solution-state dynamics .

Q. What experimental design strategies optimize stability during pharmacological assays?

- pH control : Buffered solutions (pH 7.4) to prevent hydrolysis of the ester group; stability tested via HPLC over 72 hours at 37°C .

- Light sensitivity : Use amber glassware or UV-filtered environments to avoid photooxidation of the hydroxyl group at C10 .

- Accelerated degradation studies : Stress testing under high humidity (75% RH) and elevated temperature (40°C) to identify degradation pathways .

Q. How can reaction yields be improved in large-scale synthesis?

- Solvent optimization : Replace THF with dimethylacetamide (DMAc) to enhance solubility of intermediates, reducing reaction time by 30% .

- Flow chemistry : Continuous flow reactors with in-line IR monitoring to maintain precise stoichiometry and minimize byproducts .

- Catalyst recycling : Immobilized enzymes (e.g., lipase B) for esterification steps, achieving ≥5 reuse cycles without activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.